molecular formula C26H25N3O2S B2485296 N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide CAS No. 422278-34-0

N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

Cat. No.: B2485296
CAS No.: 422278-34-0
M. Wt: 443.57
InChI Key: ONQHUHSLIYNFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a benzamide moiety, and a tert-butylphenyl group, making it a unique structure for research and industrial applications.

Preparation Methods

The synthesis of N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the benzamide group, and the attachment of the tert-butylphenyl group. Common synthetic routes may involve:

    Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Benzamide Group: This can be achieved through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

    Attachment of the tert-Butylphenyl Group: This step may involve nucleophilic substitution reactions or other suitable methods to introduce the tert-butylphenyl moiety.

Industrial production methods would likely optimize these steps for scalability, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery efforts.

    Medicine: Research may explore its potential therapeutic effects, particularly if it exhibits biological activity against specific targets.

    Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide can be compared with other quinazolinone derivatives and benzamide compounds. Similar compounds include:

  • N-(4-tert-butylphenyl)-2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
  • N-(2,6-dimethylphenyl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Properties

IUPAC Name

N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-26(2,3)20-15-13-18(14-16-20)17-32-25-27-22-12-8-7-11-21(22)24(31)29(25)28-23(30)19-9-5-4-6-10-19/h4-16H,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQHUHSLIYNFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.